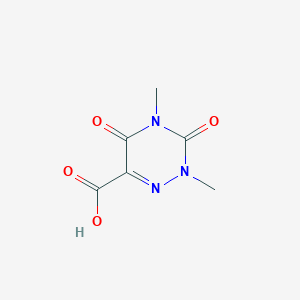
2,4-Dimethyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dimethyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylic acid is a heterocyclic compound with a unique structure that includes a triazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of the Dimroth rearrangement, which is a process that involves the isomerization of heterocycles through the relocation of heteroatoms within the ring . This rearrangement can be catalyzed by acids or bases and is often accelerated by heat or light .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions
2,4-Dimethyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The Dimroth rearrangement is a notable reaction that this compound can undergo .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include acids, bases, and oxidizing agents. The reaction conditions can vary depending on the desired product and the specific reaction being performed .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different products compared to reduction or substitution reactions .
科学的研究の応用
2,4-Dimethyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylic acid has several scientific research applications:
作用機序
The mechanism of action of 2,4-Dimethyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can form adducts with nucleophiles, leading to ring opening and subsequent reactions . The specific molecular targets and pathways involved depend on the context in which the compound is used.
類似化合物との比較
Similar Compounds
- 2,4-Dimethyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-yl-thioacetic acid
- 2,4-Dimethyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile
Uniqueness
2,4-Dimethyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylic acid is unique due to its specific structure and the types of reactions it can undergo. Its ability to participate in the Dimroth rearrangement and form various products makes it a valuable compound in scientific research and industrial applications .
生物活性
2,4-Dimethyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylic acid is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound based on various studies and research findings.
The molecular formula for this compound is C6H7N3O4 with a molecular weight of 185.14 g/mol. The compound features a triazine ring structure that is crucial for its biological activity.
Antimicrobial Activity
Research indicates that compounds containing the triazine moiety exhibit significant antimicrobial properties. A study demonstrated that derivatives of triazine showed activity against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .
Anticancer Properties
The anticancer potential of this compound has been explored in several studies. In vitro assays revealed that this compound exhibited cytotoxic effects against several cancer cell lines including HeLa and MCF-7 cells. The IC50 values ranged from 10 to 20 µM depending on the cell line tested . The proposed mechanism involves the induction of apoptosis and cell cycle arrest.
Enzyme Inhibition
This compound has shown promise as an enzyme inhibitor. Specifically, it has been reported to inhibit certain enzymes involved in cancer progression and inflammation. For instance, it has been noted for its inhibitory effects on cyclooxygenase (COX) enzymes which are key players in inflammatory processes .
Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of the triazine compound and evaluated their anticancer properties. The most active derivative demonstrated an IC50 value of 15 µM against MCF-7 cells. The study concluded that modifications to the triazine core significantly influenced anticancer activity .
Study 2: Antimicrobial Efficacy
A comparative study assessed the antimicrobial efficacy of several triazine derivatives against Gram-positive and Gram-negative bacteria. Among them, this compound showed notable inhibition zones against E. coli and S. aureus, indicating its potential as a lead compound in developing new antimicrobial agents .
Data Table: Biological Activities Overview
特性
CAS番号 |
6947-26-8 |
|---|---|
分子式 |
C6H7N3O4 |
分子量 |
185.14 g/mol |
IUPAC名 |
2,4-dimethyl-3,5-dioxo-1,2,4-triazine-6-carboxylic acid |
InChI |
InChI=1S/C6H7N3O4/c1-8-4(10)3(5(11)12)7-9(2)6(8)13/h1-2H3,(H,11,12) |
InChIキー |
ZFXBDRYDUDNHBX-UHFFFAOYSA-N |
正規SMILES |
CN1C(=O)C(=NN(C1=O)C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















